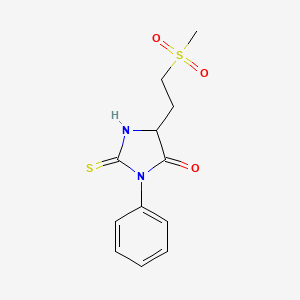

PTH-methionine sulfone

Description

BenchChem offers high-quality PTH-methionine sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PTH-methionine sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methylsulfonylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c1-19(16,17)8-7-10-11(15)14(12(18)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHIVNVSPBCMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401934 | |

| Record name | PTH-methionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68984-76-9 | |

| Record name | PTH-methionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of PTH-Methionine Sulfone in Oxidative Stress: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Parathyroid hormone (PTH) is the principal regulator of calcium and phosphate homeostasis. However, its biological activity can be significantly compromised by oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). This guide provides an in-depth technical exploration of the oxidation of PTH's methionine residues, leading to the formation of methionine sulfoxide and, irreversibly, methionine sulfone. We will dissect the profound impact of this modification, particularly at methionine 8 (Met8), on the hormone's structure and function, detailing how it abrogates receptor binding and subsequent signaling. This document serves as a crucial resource for researchers, clinicians, and drug development professionals, offering field-proven insights into the analytical methodologies required to accurately detect and quantify these oxidized forms, the clinical implications in diseases like chronic kidney disease (CKD), and the critical considerations for the stability of PTH-based therapeutics.

Section 1: The Molecular Basis of PTH Oxidation: From Methionine to Methionine Sulfone

The full-length human PTH is an 84-amino acid peptide containing two highly susceptible methionine residues at positions 8 and 18.[1][2][3] Under conditions of oxidative stress, these residues are prime targets for ROS. The sulfur-containing side chain of methionine undergoes a two-step oxidation process.

-

Formation of Methionine Sulfoxide: The initial reaction with ROS, such as hydrogen peroxide (H₂O₂), converts the methionine thioether to methionine sulfoxide (MetO). This step adds one oxygen atom (+16 Da) and is theoretically reversible by the action of cellular enzymes known as methionine sulfoxide reductases (MSRs).[4][5][6]

-

Formation of Methionine Sulfone: Prolonged or intense exposure to oxidants can lead to a second, irreversible oxidation, converting methionine sulfoxide to methionine sulfone (MetO₂).[7][8] This adds a second oxygen atom (total of +32 Da) and represents a terminal, non-repairable modification.

The conversion of the hydrophobic methionine residue to the more hydrophilic methionine sulfoxide or sulfone induces significant conformational changes in the PTH peptide.[1][2] These structural alterations are particularly detrimental when they occur at Met8, which is located within the critical N-terminal region responsible for receptor binding and activation.[1][9][10]

Caption: Stepwise oxidation of PTH methionine to methionine sulfoxide and irreversible methionine sulfone.

Section 2: Biological Consequences: A Tale of Two Methionines

The biological impact of PTH oxidation is not uniform; it is highly dependent on which methionine residue is modified. The scientific consensus, built over decades of research, clearly indicates that the oxidation state of Met8 is the primary determinant of PTH's biological activity.

-

Oxidation at Methionine 8 (Met8): Oxidation of Met8 to either sulfoxide or sulfone causes substantial structural changes in the hormone.[9][10] This refolding dramatically reduces its binding affinity for the parathyroid hormone 1 receptor (PTH1R), leading to a marked decrease or complete loss of biological activity.[1][11][12] Studies have shown this results in a failure to stimulate the second messenger cAMP, raise blood calcium, or regulate vitamin D metabolism.[9][10][13] The conversion of the hydrophobic Met8 to a hydrophilic residue disrupts critical interactions within the receptor's binding pocket.[2][3]

-

Oxidation at Methionine 18 (Met18): In contrast, oxidation at Met18 has a much less pronounced effect on the hormone's secondary structure and biological function.[1][9][10] Some studies suggest that PTH oxidized only at Met18 (Met18(ox)PTH) retains a significant degree of biological activity.[9][10]

Therefore, three oxidized variants exist: Met8(ox)PTH, Met18(ox)PTH, and the di-oxidized Met8,18(di-ox)PTH.[9][10] From a functional standpoint, Met8(ox)PTH and Met8,18(di-ox)PTH are considered largely inactive, while Met18(ox)PTH may be partially active.[9][10] This distinction is critical for interpreting clinical data and for the quality control of therapeutic PTH.

Caption: Impaired signaling of Oxidized PTH due to reduced receptor binding affinity.

Section 3: Analytical Strategies for Characterization and Quantification

Accurately distinguishing between non-oxidized (n-oxPTH) and oxidized PTH (oxPTH) is analytically challenging, as standard immunoassays typically cannot differentiate between these forms.[1][14] This limitation can lead to an overestimation of biologically active PTH, particularly in patient populations with high oxidative stress, such as those with chronic kidney disease.[14][15] Robust analytical strategies rely on the physicochemical separation of these variants.

Core Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The gold-standard approach for separating PTH variants is RP-HPLC. The principle is based on the change in polarity upon oxidation: methionine sulfone is more polar than native methionine. This difference allows for separation on a hydrophobic stationary phase.

Step-by-Step Protocol: RP-HPLC Separation of PTH Variants

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

-

Sample Preparation (Self-Validation):

-

Standard Generation: Prepare an in vitro oxidized PTH standard by incubating PTH(1-34) or PTH(1-84) with a controlled concentration of hydrogen peroxide (e.g., 0.1-0.3% H₂O₂) for a defined period (e.g., 30 minutes at room temperature). This creates a mixed sample containing native, sulfoxide, and sulfone forms to validate peak identification.

-

Clinical/Test Sample: Plasma samples should be collected in EDTA tubes, immediately placed on ice, and centrifuged at 4°C to minimize ex vivo oxidation.[16] Studies suggest PTH is stable under these conditions, indicating that measured oxidation is a feature of the in vivo state.[17]

-

-

Chromatographic Run:

-

Injection: Inject 20-100 µL of the prepared sample.

-

Gradient: Apply a linear gradient to elute the peptides. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes.

-

Detection: Monitor the column effluent using a UV detector at 214 or 280 nm.

-

-

Data Analysis:

-

Peak Identification: The more polar oxidized forms (sulfone) will elute earlier than the more hydrophobic native PTH. Use the in vitro oxidized standard to confirm the retention times for each species.

-

Quantification: The area under each peak corresponds to the relative amount of that PTH variant.

-

Definitive Identification: Mass Spectrometry (MS)

For unambiguous identification and precise quantification, coupling HPLC with mass spectrometry (LC-MS/MS) is essential.

-

Principle: MS detects the mass-to-charge ratio of ions. The oxidation of one methionine to sulfone adds 32 Daltons to the peptide's mass. By targeting specific peptide fragments (generated by pre-analysis digestion with an enzyme like trypsin), one can pinpoint the exact location and extent of oxidation.

-

Workflow: The eluent from the HPLC is directed into the mass spectrometer. The instrument isolates the parent ions corresponding to the native and oxidized PTH fragments and then fragments them to confirm their amino acid sequence, providing definitive proof of identity.

Comparison of Analytical Methods

| Method | Principle | Specificity | Sensitivity | Throughput | Application |

| Standard Immunoassay | Antibody-Antigen Binding | Low (cannot distinguish oxidized forms) | High | High | Routine clinical (iPTH) |

| RP-HPLC-UV | Polarity-based Separation | High (separates isoforms) | Moderate | Low | Stability testing, purification |

| LC-MS/MS | Mass-based Separation & ID | Very High (definitive) | Very High | Low | Reference method, research |

| Affinity Separation | Antibody capture of oxPTH | High (separates ox/n-ox) | High | Moderate | Research, potential for new assays |

Section 4: Applications in Research and Therapeutics

Clinical Relevance: A Biomarker in Chronic Kidney Disease (CKD)

Patients with CKD experience profound oxidative stress. Consequently, a significant portion of circulating PTH in this population is oxidized and biologically inactive.[9][14] This has major implications:

-

Inaccurate Assessment: Standard "intact" PTH (iPTH) assays, which detect both active and inactive oxidized forms, may not accurately reflect the true level of bioactive hormone driving bone and mineral metabolism.[14]

-

Therapeutic Mismanagement: Relying on iPTH levels alone could lead to incorrect clinical decisions regarding the management of secondary hyperparathyroidism.

-

Prognostic Value: While still under investigation, the ratio of non-oxidized to oxidized PTH could emerge as a more accurate biomarker for assessing disease state and predicting outcomes in CKD patients.[1]

Drug Development: Stability of PTH Analogs

For therapeutic PTH analogs like Teriparatide (PTH 1-34), preventing oxidation is a critical aspect of formulation and manufacturing.[18]

-

Loss of Potency: Oxidation of the methionine residues during production or storage leads to a loss of the drug's biological potency.[18]

-

Quality Control: Regulatory agencies require robust, stability-indicating methods, like RP-HPLC, to monitor for and quantify oxidized impurities.[18]

-

Formulation Strategy: Development efforts focus on creating formulations that protect the peptide from oxidative damage, through the use of antioxidants, control of headspace oxygen in packaging, and selection of compatible container materials.[18]

Caption: Experimental workflow for the analysis of PTH-methionine sulfone from sample to application.

Section 5: Future Directions

The study of PTH-methionine sulfone is an evolving field. Future research will likely focus on developing "fourth-generation" PTH assays that can specifically and easily differentiate between the various oxidized and non-oxidized forms in a high-throughput clinical setting.[15] Such advancements are needed to clarify the clinical utility of measuring these distinct forms and to potentially improve patient care by providing a more accurate picture of bioactive PTH status.[9][10]

References

-

Effects of Oxidation of Human Parathyroid Hormone on Its Biological Activity in Continuously Infused, Thyroparathyroidectomized Rats. PubMed. [Link]

-

Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues. PubMed. [Link]

-

Oxidation of Parathyroid Hormone | Request PDF. ResearchGate. [Link]

-

Biological Activity of Different Forms of Oxidized Parathyroid Hormone. MDPI. [Link]

-

Biological Activity of Different Forms of Oxidized Parathyroid Hormone. PubMed. [Link]

-

Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation. PMC. [Link]

-

Oxidation of PTH: in vivo feature or effect of preanalytical conditions?. R Discovery. [Link]

-

Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues | Endocrinology. Oxford Academic. [Link]

-

Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation | Biochemistry. ACS Publications. [Link]

-

Demonstrated Solid-State Stability of Parathyroid... : Pharmaceutical Research. Ovid. [Link]

-

Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress. PLOS. [Link]

-

Inverse correlation of intact PTH, oxidized PTH as well as non-oxidized PTH with 25-hydroxyvitamin D3 in kidney transplant recipients. Frontiers. [Link]

-

Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? | PLOS One. PLOS. [Link]

-

Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress. PMC. [Link]

-

Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Shimadzu. [Link]

-

Stability of intact parathyroid hormone in serum and plasma samples stored at different conditions. Medicine Science. [Link]

-

Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway. PMC. [Link]

-

Methionine sulfoxide. Wikipedia. [Link]

-

Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PMC. [Link]

-

The Oxidized Protein Repair Enzymes Methionine Sulfoxide Reductases and Their Roles in Protecting against Oxidative Stress, in Ageing and in Regulating Protein Function. MDPI. [Link]

-

Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). [Link]

-

HPLC Method for Analysis of Methionine on Primesep 100 Column. SIELC Technologies. [Link]

-

L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease | Scilit. Scilit. [Link]

-

Compound-specific sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyz. SciSpace. [Link]

-

The Role of Methionine Supplementation on Oxidative Stress and Antioxidant Status of Poultry-A Review. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? | PLOS One [journals.plos.org]

- 8. The Role of Methionine Supplementation on Oxidative Stress and Antioxidant Status of Poultry-A Review [mdpi.com]

- 9. Biological Activity of Different Forms of Oxidized Parathyroid Hormone [mdpi.com]

- 10. Biological Activity of Different Forms of Oxidized Parathyroid Hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effects of oxidation of human parathyroid hormone on its biological activity in continuously infused, thyroparathyroidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Inverse correlation of intact PTH, oxidized PTH as well as non-oxidized PTH with 25-hydroxyvitamin D3 in kidney transplant recipients [frontiersin.org]

- 15. Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? | PLOS One [journals.plos.org]

- 16. medicinescience.org [medicinescience.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. ovid.com [ovid.com]

An In-depth Technical Guide to the Irreversible Oxidation of Methionine to Methionine Sulfone: Implications for Protein Therapeutics

Abstract

Methionine, a sulfur-containing amino acid, is exceptionally susceptible to oxidation, a post-translational modification that represents a critical quality attribute for protein-based therapeutics. While the initial oxidation to methionine sulfoxide is often reversible through cellular repair mechanisms, subsequent oxidation to methionine sulfone is an irreversible event with profound consequences for protein structure, stability, and function. This guide provides a comprehensive technical examination of the irreversible oxidation of methionine to methionine sulfone, intended for researchers, scientists, and drug development professionals. We will explore the underlying chemical mechanisms, the significant biological and biopharmaceutical ramifications, and the robust analytical strategies required for its detection and quantification. This document is structured to serve as a field-proven resource, explaining the causality behind experimental choices and providing detailed methodologies for practical application.

The Chemical Pathway: From Thioether to Irreversible Sulfone

The oxidation of methionine is a stepwise process, with each step yielding a product with distinct physicochemical properties and biological consequences. Understanding this pathway is fundamental to controlling and characterizing protein degradation.

Step I: The Reversible Oxidation to Methionine Sulfoxide

The journey begins with the two-electron oxidation of the methionine thioether side chain, primarily mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals.[1][2][3] This initial step converts methionine (Met) to methionine sulfoxide (MetO). Due to the creation of a new chiral center at the sulfur atom, this reaction produces a mixture of two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO).[4][5][6]

Biologically, this initial oxidation is often reversible. Cells have evolved a dedicated enzymatic repair system, the methionine sulfoxide reductases (Msr), to reduce MetO back to methionine.[7][8] The MsrA and MsrB enzymes stereospecifically reduce the S- and R-diastereomers, respectively, playing a crucial role in antioxidant defense and protein repair.[7][9][10]

Step II: The Irreversible Oxidation to Methionine Sulfone

Under conditions of stronger or more sustained oxidative stress, methionine sulfoxide can undergo a further two-electron oxidation. This second step converts the sulfoxide group into a sulfone group, yielding methionine sulfone (MetO₂).[11][12][13] This transformation represents a critical, irreversible endpoint in the methionine oxidation pathway.[14][15][16]

Crucially, there is no known biological mechanism or enzymatic system in mammals capable of reducing methionine sulfone back to either methionine sulfoxide or methionine.[15][17] This irreversibility is the central challenge in drug development, as once formed, this modification represents permanent damage to the protein.

Caption: The stepwise oxidation of methionine to methionine sulfoxide and its irreversible conversion to methionine sulfone.

Impact on Biopharmaceutical Integrity and Function

The formation of methionine sulfone is a significant concern in the manufacturing and storage of protein therapeutics, particularly monoclonal antibodies (mAbs). The irreversible nature of this modification and the resulting change in the amino acid's physicochemical properties can severely compromise a drug's safety and efficacy.

Structural and Functional Consequences

The conversion of a non-polar, hydrophobic methionine residue to a highly polar and hydrophilic methionine sulfone residue induces significant structural perturbations.[2]

-

Disruption of Higher-Order Structure: The introduction of the polar sulfone group can disrupt critical hydrophobic interactions that stabilize the protein's tertiary structure, potentially leading to local unfolding, conformational changes, and increased surface hydrophobicity.[12][18][19]

-

Loss of Biological Activity: When oxidation occurs within a critical functional region, such as the Complementarity-Determining Regions (CDRs) of an antibody, it can directly impair its ability to bind to its target antigen, thereby reducing or eliminating the drug's potency.[20][21]

-

Altered Pharmacokinetics: The Fc region of IgG1 antibodies contains two highly conserved and solvent-exposed methionine residues (Met252 and Met428 in human IgG1). Their oxidation to sulfone can decrease binding affinity to the neonatal Fc receptor (FcRn), which is responsible for the long serum half-life of antibodies.[22][23] This can lead to faster clearance and reduced efficacy.

-

Impact on Manufacturing: Oxidation of these same Fc methionine residues can also interfere with downstream processing, as it has been shown to reduce binding affinity to Protein A and Protein G, staples of antibody purification.[22][23]

Methionine Sulfone as a Critical Quality Attribute (CQA)

Given these potential impacts, the extent of methionine oxidation, and specifically the formation of the irreversible sulfone, is considered a Critical Quality Attribute (CQA) that must be closely monitored and controlled throughout the product lifecycle. Forced degradation studies, where a biopharmaceutical is intentionally exposed to oxidative stress (e.g., high concentrations of H₂O₂ or tert-butyl hydroperoxide), are essential for identifying the most susceptible methionine residues and understanding the degradation pathways.[23][24]

Analytical Strategies for Detection and Quantification

A multi-faceted analytical approach is required to accurately identify and quantify methionine sulfone, distinguishing it from both the native methionine and the intermediate sulfoxide. The primary challenge lies in detecting the specific mass shifts of +16 Da for methionine sulfoxide and +32 Da for methionine sulfone.

Mass Spectrometry (MS)-Based Methods

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of methionine oxidation analysis.

-

Peptide Mapping (LC-MS/MS): This bottom-up approach is the gold standard for site-specific identification and quantification. The protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are separated by chromatography and analyzed by MS. The +32 Da mass shift on a specific methionine-containing peptide provides unambiguous identification of sulfone formation. Relative quantification is achieved by comparing the chromatographic peak areas of the modified peptide to its unmodified counterpart.

-

Middle-Up/Down and Intact Mass Analysis: These methods analyze larger fragments or the entire protein. While they may not provide residue-specific information, they are powerful tools for rapidly assessing the overall oxidation profile and confirming the presence of +16 Da and +32 Da modifications on specific subunits (e.g., the Fc/2 fragment of an antibody).[23]

A critical consideration in all MS workflows is the prevention of artifactual oxidation during sample preparation and analysis.[25][26][27] Steps such as minimizing sample exposure to light and oxygen, using high-purity reagents, and including antioxidants can mitigate this risk.

Caption: Standard experimental workflow for peptide mapping analysis of protein oxidation by LC-MS.

Chromatographic Separation Techniques

Chromatography is essential not only as a separation tool for MS but also as a standalone analytical method.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins and their variants based on differences in surface hydrophobicity. As methionine oxidation increases polarity, oxidized variants typically elute earlier than the native protein. HIC is a powerful, non-denaturing technique that can resolve species with one, two, or more oxidized methionines, providing a clear profile of degradation.[28]

-

Ion-Exchange Chromatography (IEX): While the charge of the methionine side chain itself does not change upon oxidation to sulfone, the modification can induce conformational changes that alter the protein's overall surface charge distribution, sometimes enabling separation by IEX.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For in-depth characterization, 2D NMR spectroscopy can be employed. Under denaturing conditions, specific NMR signals can serve as fingerprints for different oxidized species, including methionine sulfone.[29] This technique offers the advantage of unambiguous identification and quantification without the potential for the artifacts sometimes seen in MS.[29]

| Analytical Technique | Information Provided | Key Advantage | Causality/Rationale |

| Peptide Mapping (LC-MS/MS) | Site-specific identification and relative quantification of Met, MetO, and MetO₂. | Gold standard for localization. | Enzymatic digestion creates peptides of a size amenable to MS/MS fragmentation, allowing precise localization of the +32 Da modification. |

| Intact/Subunit Mass Analysis | Overall oxidation profile of the protein or its major subunits. | Rapid assessment of heterogeneity. | Measures the mass of large molecules, providing a quick snapshot of the number of oxidative modifications (+16/+32 Da increments) per chain. |

| Hydrophobic Interaction (HIC) | Separation of native and oxidized isoforms under non-denaturing conditions. | Preserves native structure. | The conversion of hydrophobic Met to polar MetO₂ reduces the protein's interaction with the hydrophobic stationary phase, causing earlier elution. |

| NMR Spectroscopy | Unambiguous identification and quantification of oxidized species. | Orthogonal and definitive. | The unique chemical environment of the sulfone group's protons and carbons creates a distinct NMR signal (chemical shift) for identification. |

Key Experimental Protocols

The following protocols provide a framework for inducing and analyzing methionine sulfone formation. They are designed as self-validating systems, where the results from one method (e.g., HIC) can be confirmed by an orthogonal technique (e.g., peptide mapping).

Protocol 1: Forced Oxidation of a Monoclonal Antibody

Rationale: This protocol uses a chemical oxidant to accelerate degradation, allowing for the identification of oxidation-prone "hotspots" in the protein sequence. Hydrogen peroxide is a common choice as it is a biologically relevant ROS.

-

Preparation: Prepare a stock solution of 30% (w/w) hydrogen peroxide (H₂O₂). Dilute the mAb to a working concentration of 1-5 mg/mL in its formulation buffer or PBS, pH 7.4.

-

Stress Condition: Add H₂O₂ to the mAb solution to a final concentration of 0.1% (v/v). Prepare a control sample with an equivalent volume of water.

-

Incubation: Incubate both the stressed sample and the control sample at 37°C for 24 hours, protected from light. Time points can be taken (e.g., 0, 4, 8, 24 hours) to monitor the kinetics of oxidation.

-

Quenching (Critical Step): To stop the reaction, either perform a rapid buffer exchange into a formulation buffer or add catalase to degrade the excess H₂O₂. This step is vital to prevent artificial oxidation during subsequent sample handling.

-

Analysis: Analyze the stressed and control samples immediately using HIC (to observe isoform profile changes) and reserve aliquots for peptide mapping analysis.

Protocol 2: Sample Preparation for Peptide Mapping Analysis

Rationale: This procedure meticulously breaks the protein down into peptides for MS analysis. Each step is designed to ensure complete digestion while minimizing the introduction of non-native modifications.

-

Denaturation: To 100 µg of the mAb sample (from Protocol 1), add a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris, pH 8.0) to a final volume of 100 µL. Incubate at 37°C for 30 minutes to fully unfold the protein.

-

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.

-

Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 45 minutes in the dark at room temperature to cap the free thiols, preventing disulfide bond reformation.

-

Buffer Exchange: Remove the denaturant and alkylating agents, which interfere with digestion, by buffer exchanging the sample into a digestion buffer (e.g., 50 mM Tris, pH 8.0) using a desalting column.

-

Digestion: Add sequencing-grade trypsin at a 1:20 enzyme-to-protein ratio (w/w). Incubate overnight (16-18 hours) at 37°C.

-

Quenching and Storage: Stop the digestion by adding formic acid to a final concentration of 1% (v/v). The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.

Conclusion and Future Outlook

The irreversible oxidation of methionine to methionine sulfone represents a significant degradation pathway for protein therapeutics, with the potential to compromise structural integrity, stability, and biological function. Unlike the reversible formation of methionine sulfoxide, the creation of the sulfone is permanent damage that cannot be repaired by known biological systems.

For drug development professionals, a thorough understanding of this pathway is not optional—it is essential for ensuring product quality and patient safety. The implementation of robust analytical methods, including peptide mapping and HIC, within a framework of forced degradation studies, is critical for identifying susceptible residues and establishing effective control strategies. Future efforts will continue to focus on developing advanced analytical techniques for even more sensitive detection, predictive in silico models to assess oxidation risk early in discovery,[21] and innovative formulation strategies to protect therapeutic proteins from oxidative damage throughout their lifecycle.

References

- Vogt, W. (2025). Functional Role of Methionine Oxidation in Proteins: Arguments for and against. Vertex AI Search.

-

Kim, G. et al. (2015). Regulation of Protein Function by Reversible Methionine Oxidation and the Role of Selenoprotein MsrB1. Antioxidants & Redox Signaling. [Link]

-

Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Chen, Y. et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Chen, Y. et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. ACS Publications. [Link]

-

Kim, H. & Gladyshev, V. N. (2007). The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions. IUBMB Life. [Link]

-

Kim, H. & Gladyshev, V. N. (2004). Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases. Molecular Biology of the Cell. [Link]

-

Yang, Y. et al. (2009). Mass spectrometry analysis of photo-induced methionine oxidation of a recombinant human monoclonal antibody. Journal of Chromatography A. [Link]

-

Taggart, C. C. et al. (2022). Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains. Journal of Proteome Research. [Link]

-

Rentier, C. et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. CNR-IRIS. [Link]

-

Canello, T. et al. (2020). Methionine oxidation within the prion protein. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Methionine sulfoxide. Wikipedia. [Link]

-

Dai, S. et al. (2019). Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome. PNAS. [Link]

-

Kim, H. & Gladyshev, V. N. (2007). Methionine sulfoxide reductases: selenoprotein forms and roles in antioxidant protein repair in mammals. Biochemical Journal. [Link]

-

Drazic, A. et al. (2016). Consequence of methionine oxidation on protein function. ResearchGate. [Link]

-

Luo, S. & Levine, R. L. (2009). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

Khurana, R. et al. (2011). The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. Protein and Peptide Letters. [Link]

-

Gasteiger, E. et al. (2018). Methionine Sulfoxide Reductases of Archaea. MDPI. [Link]

-

Wikipedia. (n.d.). Methionine sulfone. Wikipedia. [Link]

-

Szyjka, A. et al. (2009). The Role of Methionine Oxidation/Reduction in the Regulation of Immune Response. Current Protein & Peptide Science. [Link]

-

Hoshi, T. & Heinemann, S. H. (2001). Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology. [Link]

-

Taron, C. H. et al. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry. [Link]

-

Picot, M. et al. (2018). Mechanism of methionine oxidation. ResearchGate. [Link]

-

Kennedy, A. et al. (2021). Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. MDPI. [Link]

-

Lghoul, O. & Taba, P. (2024). Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer's Disease. MDPI. [Link]

-

Schmidt, A. S. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Rentier, C. et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Teknoscienze. [Link]

-

Rentier, C. et al. (2015). (PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. [Link]

-

Pan, H. et al. (2015). Effect of methionine oxidation on the binding affinity to protein A and protein G. ResearchGate. [Link]

-

Shimadzu Corporation. (2025). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Shimadzu. [Link]

-

Leiss, M. & Wagner, G. (2019). Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. PMC. [Link]

-

Taylor & Francis. (n.d.). Methionine sulfoxide – Knowledge and References. Taylor & Francis. [Link]

-

Zhang, T. et al. (2024). In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. ACS Pharmacology & Translational Science. [Link]

-

Yang, R. et al. (2024). Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies. ResearchGate. [Link]

-

Kumar, S. et al. (2021). Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method. mAbs. [Link]

-

Yang, R. et al. (2024). Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies. PMC. [Link]

-

Kumar, R. A. et al. (2012). The biological significance of methionine sulfoxide stereochemistry. Ovid. [Link]

-

Oien, D. B. et al. (2010). Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies. PMC. [Link]

-

Phillips, K. E. et al. (2021). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Kumar, R. A. et al. (2012). The biological significance of methionine sulfoxide stereochemistry. PMC. [Link]

-

Chu, J. W. et al. (2006). Comparative Oxidation Studies of Methionine Residues Reflect a Structural Effect on Chemical Kinetics in rhG-CSF. Biochemistry. [Link]

-

Sharifi-Rad, J. et al. (2024). Oxidation of Methionine Residues of Proteins: Biological Consequences. ResearchGate. [Link]

-

Le, N. T. et al. (2021). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PMC. [Link]

-

Chumsae, C. et al. (2010). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Taylor & Francis Online. [Link]

Sources

- 1. Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of Protein Function by Reversible Methionine Oxidation and the Role of Selenoprotein MsrB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Methionine sulfone - Wikipedia [en.wikipedia.org]

- 12. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biopharminternational.com [biopharminternational.com]

- 25. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pnas.org [pnas.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Impact of Methionine Sulfone Formation on Parathyroid Hormone (PTH) Bioactivity

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Methionine Sulfone formation in Parathyroid Hormone (PTH), designed for drug development professionals and protein scientists.

Technical Guide & Whitepaper

Executive Summary

In the development of Parathyroid Hormone (PTH) therapeutics (e.g., teriparatide, PTH 1-84), methionine oxidation is a critical quality attribute (CQA) that directly compromises efficacy.[1] While the formation of Methionine Sulfoxide (Met-O) is the primary, reversible degradation pathway, the further oxidation to Methionine Sulfone (Met-O₂) represents a terminal, irreversible degradation event.[1][2][3][4]

This guide details the structural and functional consequences of Met-Sulfone formation.[1][5] Contrary to the common assumption that "more oxidation equals less activity," primary data reveals a complex structure-activity relationship (SAR) where Met-Sulfone may retain higher receptor affinity than Met-Sulfoxide, yet remains therapeutically compromised due to its irreversible nature and inability to be repaired by endogenous Methionine Sulfoxide Reductases (Msr).

The Chemistry of Oxidation: A Two-Step Degradation Pathway

PTH contains two methionine residues: Met8 and Met18 . Their susceptibility to oxidation defines the molecule's stability profile.

The Pathway

Oxidation proceeds in two distinct stages.[3][4][6][7] Understanding this kinetics is vital for analytical method development.

-

Stage 1: Sulfoxide Formation (Reversible)

-

The thioether sulfur of Methionine attacks an oxygen species (e.g., peroxide).

-

Characteristics: Adds +16 Da mass.[1] Creates a chiral center at the sulfur, producing a mixture of R- and S- diastereomers.

-

Biology: Reversible in vivo by MsrA and MsrB enzymes.

-

-

Stage 2: Sulfone Formation (Irreversible)

Visualization of the Oxidation Pathway

Structural Impact: The "Steric Clash" Mechanism

The bioactivity of PTH is dictated by its N-terminal amphipathic

The Role of Met8 vs. Met18[9][12]

-

Met8 (Critical): Located on the hydrophobic face of the helix. It engages in deep hydrophobic interactions with the transmembrane domain (TMD) of PTH1R.

-

Met18 (Non-Critical): Located on the solvent-exposed face or interacts with the extracellular domain (ECD). Oxidation here has negligible impact on potency.

Molecular Consequences of Sulfone Formation

When Met8 is oxidized to Sulfone:

-

Polarity Shift: The hydrophobic thioether is replaced by a highly polar sulfonyl group. This creates an energetic penalty for inserting the residue into the receptor's hydrophobic pocket.

-

Steric Bulk: The addition of two oxygen atoms increases the Van der Waals volume, causing steric clashes with receptor residues (specifically Leucine and Valine residues in the TMD).

-

Loss of Flexibility: The sulfone group is more rigid than the thioether, preventing the "induced fit" required for high-affinity binding.

Bioactivity Assessment: The Sulfone Paradox

Recent structural activity studies have revealed a counter-intuitive finding regarding Met-Sulfone. While generally considered "inactive," quantitative data suggests it may bind better than the Sulfoxide form, though still significantly worse than native PTH.

Receptor Binding Affinity (IC50)

Data derived from competitive binding assays (PTH1-34 analogs) on PTH1R:

| Ligand Form | Modification | IC50 (nM) | Fold-Loss vs Native | Status |

| Native PTH | None | 1.3 | 1x | Fully Active |

| Met8-Sulfone | Met(O₂) at Pos 8 | 24.0 | ~18x | Partially Active |

| Met8-Sulfoxide | Met(O) at Pos 8 | 104.0 | ~80x | Weakly Active |

| Met18-Sulfone | Met(O₂) at Pos 18 | 5.3 | ~4x | Mostly Active |

Data Source: Ligand-Dependent Effects of Methionine-8 Oxidation (Endocrinology, 2021).

Interpretation of the "Sulfone Paradox"

Why is Sulfone (2 oxygens) more potent than Sulfoxide (1 oxygen)?

-

Chirality Hypothesis: Met-Sulfoxide exists as a mix of R and S diastereomers.[12] One of these stereoisomers likely causes a severe steric clash that destabilizes binding.

-

Symmetry: Met-Sulfone is achiral and symmetric. Its geometry may inadvertently relieve the specific steric clash caused by the "bad" sulfoxide diastereomer, allowing a slightly better (though still poor) fit.

cAMP Signaling Potency

Despite the binding data, the downstream efficacy (cAMP generation) of Met8-Sulfone is severely blunted. This suggests that while the Sulfone analog can bind the receptor (occupancy), it fails to induce the conformational change required for G-protein coupling (efficacy).

Analytical Characterization Strategy

Distinguishing Met-Sulfone from Met-Sulfoxide is critical for accurate stability modeling.

LC-MS/MS Peptide Mapping Protocol

This is the gold standard for quantification.

Step 1: Digestion

-

Digest PTH with Trypsin or Glu-C.

-

Note: Avoid acidic conditions with high temperature for prolonged periods to prevent artificial oxidation.

Step 2: Separation (UHPLC)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).[8]

-

Principle: Oxidation increases polarity. Elution order is Sulfone (Earliest)

Sulfoxide

Step 3: Mass Detection

-

Monitor specific mass shifts on the N-terminal fragment (e.g., PTH 1-13).

| Species | Mass Shift ( | Elution Relative to Native |

| Native | 0 Da | Reference |

| Sulfoxide | +16.00 Da | Earlier (Shift ~1-2 min) |

| Sulfone | +32.00 Da | Earliest (Shift ~2-4 min) |

Workflow Visualization

Implications for Drug Development

-

Formulation Stability: Met-Sulfone formation indicates a failure of antioxidant excipients (e.g., methionine, EDTA). Because it is irreversible, its presence acts as a permanent "sink" on potency.

-

Immunogenicity: The unique structure of Met-Sulfone (not naturally abundant in healthy tissue) may present a neo-epitope, potentially increasing the immunogenicity risk of the therapeutic.

-

Potency Assays: Using a generic "Oxidized PTH" standard that is primarily Sulfoxide may underestimate the potency loss if the actual degradation product in the vial drives toward Sulfone over long-term storage.

References

-

Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues. Source: Endocrinology (2021)

-

Key Finding: Establishes the IC50 of Met8-Sulfone (24 nM) vs Met8-Sulfoxide (104 nM) vs Native (1.3 nM).[13]

-

-

Oxidation of Parathyroid Hormone: Clinical and Analytical Implications. Source: Clinica Chimica Acta (2020)

- Key Finding: Reviews the clinical irrelevance of oxidized PTH and the need for assays th

-

Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. Source: MDPI (2021)

-

Key Finding: Confirms the structural distinctness of Sulfone vs Sulfoxide and the lack of biological repair pathways for Sulfone.[7]

-

-

Monitoring of On-column Methionine Oxidation During UHPLC–MS/MS Peptide Mapping.

- Key Finding: detailed protocols for separating Met, MetO, and MetO2 via chrom

Sources

- 1. Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

PTH-Methionine Sulfone as a Definitive Marker of Protein Oxidation: From Analytical Derivatization to Clinical Biomarker

Executive Summary

In the realm of protein biochemistry, biotherapeutics, and clinical diagnostics, monitoring oxidative degradation is paramount. While methionine sulfoxide (MetO) is a widely recognized indicator of oxidative stress, its inherent reversibility limits its utility as a permanent biomarker. Methionine sulfone (MetO2), however, represents an irreversible terminal oxidation state [1].

This technical guide explores the profound dual significance of PTH-methionine sulfone in modern science:

-

The Clinical Biomarker: oxidized at its methionine residues to sulfone, acting as a definitive indicator of systemic inflammatory stress[2].

-

The Analytical Derivative: -methionine sulfone, the highly stable chemical derivative generated during Edman degradation to definitively map site-specific oxidative damage in any protein[3].

The Mechanistic Basis of Methionine Oxidation

Methionine is a sulfur-containing amino acid highly susceptible to oxidation by reactive oxygen species (ROS). The oxidation pathway proceeds through two distinct thermodynamic steps:

-

Primary Oxidation (Reversible): Methionine is oxidized to Methionine Sulfoxide (MetO). This modification is physiologically reversible via the repair enzyme Methionine Sulfoxide Reductase (MSRA)[4].

-

Secondary Oxidation (Irreversible): Under severe or prolonged oxidative stress, MetO is further oxidized to Methionine Sulfone (MetO2). Unlike MetO, MetO2 cannot be reduced by MSRA and remains physically stable under physiological conditions[1],[4].

Causality in Marker Selection: Why target MetO2 over MetO? In drug development, MetO can be artificially induced during standard sample preparation (e.g., electrospray ionization in mass spectrometry) or reversed by endogenous enzymes, leading to false positives or negatives. MetO2 acts as a self-validating marker ; its presence unequivocally guarantees that the protein was subjected to severe, irreversible oxidative stress prior to extraction [5].

Biochemical pathways of methionine oxidation and its dual analytical/clinical PTH derivatives.

The Clinical Paradigm: Parathyroid Hormone (PTH) Oxidation

In clinical nephrology, "PTH" refers to the Parathyroid Hormone. In patients with Chronic Kidney Disease (CKD), systemic inflammation and uremic oxidative stress drive the irreversible oxidation of PTH at its methionine residues (Met8 and Met18), forming PTH methionine-sulfone[2].

-

Pathophysiological Impact: The addition of oxygen atoms significantly increases the hydrophilicity of the methionine side chain, disrupting the three-dimensional conformation of the hormone and severely impairing its interaction with the PTH1R receptor[2],[5].

-

Diagnostic Confounding: Standard commercial immunoassays fail to discriminate between native PTH and oxidized PTH methionine-sulfone. Consequently, total PTH values in CKD patients often misrepresent the biologically active hormone levels, complicating the management of mineral bone disease[2].

The Analytical Paradigm: Phenylthiohydantoin (PTH) Derivatization

To analytically pinpoint exactly which methionine in a biotherapeutic or biomarker sequence has been oxidized to sulfone, scientists rely on Edman degradation. Here, "PTH" refers to Phenylthiohydantoin, the stable chemical derivative formed during the sequencing cycle.

Causality in Technique Selection: While LC-MS/MS is the modern standard for high-throughput proteomics, it suffers from isobaric interferences and in-source oxidation artifacts. Edman degradation chemically cleaves the N-terminal amino acid and converts it into a PTH-derivative. Because this conversion happens in a controlled environment, the chromatographic detection of PTH-methionine sulfone provides orthogonal, artifact-free confirmation of endogenous MetO2 [6].

Step-by-step Edman degradation workflow for generating and analyzing PTH-MetO2 derivatives.

Experimental Protocol: Site-Specific Detection via Edman Degradation

To ensure a self-validating system, the protocol must strictly prevent auto-oxidation during isolation while maximizing the yield of the PTH-derivative.

Step-by-Step Methodology:

-

Sample Preparation & Desalting: Isolate the target protein (e.g., monoclonal antibody or serum extract) in a buffer containing 1 mM EDTA. Rationale: EDTA chelates trace metals (Cu2+, Fe2+) that catalyze artificial ROS generation, ensuring that any detected MetO2 is strictly endogenous[4].

-

Coupling Reaction: React the protein with Phenylisothiocyanate (PITC) in an alkaline buffer (pH 8.0–9.0). PITC selectively couples to the uncharged N-terminal amino group.

-

Cleavage: Treat the coupled protein with anhydrous Trifluoroacetic Acid (TFA). This cleaves the N-terminal residue as an anilinothiazolinone (ATZ) amino acid, leaving the remainder of the peptide chain intact for the next cycle[3].

-

Conversion: Extract the ATZ-amino acid and treat it with 25% aqueous TFA at 80°C. Rationale: This thermal acid treatment isomerizes the unstable ATZ derivative into the highly stable Phenylthiohydantoin (PTH)-methionine sulfone[3].

-

Chromatographic Resolution: Inject the PTH-derivative onto a Reverse-Phase HPLC system (C18 column) or specialized TLC plates for identification against known analytical standards[6].

Data Presentation: Chromatographic Resolution

Accurate identification relies on understanding the polarity shifts induced by oxidation. The addition of two oxygen atoms in MetO2 significantly increases the hydrophilicity of the side chain compared to native methionine, drastically altering its chromatographic retention[5],[3].

Table 1: Chromatographic Retention Characteristics of PTH-Methionine Derivatives

| Amino Acid Derivative | Oxidation State | Relative Polarity | Typical Elution Position (RP-HPLC / TLC) |

| PTH-Methionine (Met) | Unoxidized | Highly Hydrophobic | Late elution; typically resolves near PTH-Valine or PTH-Proline. |

| PTH-Methionine Sulfoxide (MetO) | Reversibly Oxidized | Highly Hydrophilic | Early elution; shifts significantly forward due to the polar sulfoxide group. |

| PTH-Methionine Sulfone (MetO2) | Irreversibly Oxidized | Intermediate / Hydrophilic | Elutes distinctly between PTH-Serine and PTH-Glutamine[3], or near PTH-Tyrosine depending on the specific column chemistry[7]. |

Conclusion

Whether viewed through the lens of clinical endocrinology (Parathyroid Hormone) or analytical chemistry (Phenylthiohydantoin), PTH-methionine sulfone stands as a definitive, irreversible marker of severe protein oxidation. By integrating artifact-free analytical workflows like Edman degradation, drug development professionals and clinical researchers can accurately map oxidative degradation pathways, ensuring the stability of next-generation biotherapeutics and the accuracy of diagnostic assays.

References

-

Chronic Kidney Disease as a Systemic Inflammatory Syndrome: Update on Mechanisms Involved and Potential Treatment Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Regulation of cell function by methionine oxidation and reduction Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Methionine sulfoxide profiling of milk proteins to assess the influence of lipids on protein oxidation in milk Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Thin layer chromatographic analysis of amino acids on high performance silica TLC plates with buffered aqueous eluents Source: ResearchGate / Journal of Chromatography A URL:[Link]

-

Amino Acid Sequence Determination of Nine Tryptic Peptides from Ile Chain of Ricin D Source: Taylor & Francis Online (Agricultural and Biological Chemistry) URL:[Link]

Sources

- 1. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Kidney Disease as a Systemic Inflammatory Syndrome: Update on Mechanisms Involved and Potential Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine sulfoxide profiling of milk proteins to assess the influence of lipids on protein oxidation in milk - Food & Function (RSC Publishing) DOI:10.1039/C5FO01550B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

The Molecular Impact of Methionine Oxidation in Parathyroid Hormone: From Sulfoxide to Sulfone

A Technical Whitepaper on the Chemical Properties, Stability, and Analytical Characterization of PTH-Methionine Sulfone in Peptide Therapeutics

Executive Summary

In the development of peptide therapeutics, particularly recombinant human parathyroid hormone analogues like Teriparatide (rhPTH 1-34), maintaining the structural integrity of the active pharmaceutical ingredient (API) is paramount. Parathyroid hormone (PTH) relies heavily on specific methionine residues (Met8 and Met18) to maintain the alpha-helical conformation required for receptor engagement.

While the reversible oxidation of methionine to methionine sulfoxide is a well-documented degradation pathway, the further, irreversible oxidation to PTH-methionine sulfone represents a critical failure state for the peptide. This in-depth guide explores the chemical properties of PTH-methionine sulfone, the mechanistic causality behind its formation, its profound impact on biological activity, and the self-validating analytical workflows required to detect it during drug development.

The Chemistry and Causality of Methionine Oxidation

Human PTH(1-34) contains two methionine residues: Met8, located within the orthosteric ligand-binding pocket, and Met18, situated further along the helix. The sulfur atom in the thioether side chain of methionine is highly nucleophilic and susceptible to attack by reactive oxygen species (ROS), trace metal ions, and radicals generated during sterilization processes (e.g., gamma or e-beam irradiation).

The oxidation of PTH occurs in a distinct, two-step thermodynamic pathway:

-

Primary Oxidation (Sulfoxide): The addition of a single oxygen atom (+16 Da) forms 1. This reaction is often reversible in vivo via the enzyme methionine sulfoxide reductase.

-

Secondary Oxidation (Sulfone): Under prolonged oxidative stress or poor formulation conditions, a second oxygen atom is added (+32 Da) to form PTH-methionine sulfone . This state is highly polar, sterically bulky, and strictly irreversible.

Fig 1: Stepwise oxidation pathway of methionine residues in Parathyroid Hormone.

Structural and Biological Consequences

The transition from a non-polar thioether to a highly polar sulfone fundamentally alters the physicochemical properties of the peptide.

Steric Hindrance and Helix Disruption

Met8 is a critical determinant of receptor binding and activation. In native PTH, the hydrophobic side chain of Met8 packs neatly into the transmembrane domain (TMD) bundle of the Type-1 Parathyroid Hormone Receptor (PTHR1). The addition of two oxygen atoms in the sulfone state introduces massive steric clashes and alters the local electrostatic environment. This disrupts the secondary alpha-helical structure essential for proper folding and receptor docking.

Loss of Biological Efficacy

Because 1, it loses its ability to effectively bind PTHR1. Consequently, the downstream signaling cascade—specifically the generation of 3',5'-cyclic AMP (cAMP)—is severely impaired. While sulfoxide variants show a marked reduction in potency, the sulfone variants are essentially biologically inactive.

Table 1: Comparative Impact of Met8 Oxidation States on PTH(1-34)

| Peptide Variant | Mass Shift (Da) | Reversibility | PTHR1 Binding Affinity (Relative) | cAMP Signaling Potency | Structural Impact |

| Native PTH(1-34) | 0 | N/A | High (Baseline) | 100% (Full Agonist) | Native Alpha-Helix |

| PTH-Met8-Sulfoxide | +15.99 | Reversible | ~20-fold Reduction | <10% of Native | Moderate Steric Clash |

| PTH-Met8-Sulfone | +31.99 | Irreversible | Severely Impaired | Negligible | Severe Helix Disruption |

(Data synthesized from structural binding assays of 2.)

Stability Considerations in Biopharmaceutical Development

During the shelf-life of recombinant human PTH,3. Formulation scientists must account for environmental triggers that accelerate sulfone formation:

-

pH Dynamics: While alkaline pH accelerates methionine oxidation by deprotonating adjacent residues and altering solvent accessibility, PTH is typically formulated at an acidic pH (e.g., pH 4.0 in acetate buffer) to prevent deamidation. However, even at pH 4.0, dissolved oxygen and trace peroxides from excipients can drive sulfone formation over time.

-

Formulation Mitigation: The inclusion of free L-methionine as an antioxidant scavenger is a common strategy. The free amino acid acts as a sacrificial sink for ROS, protecting the critical Met8 and Met18 residues on the API.

Analytical Workflows: A Self-Validating Protocol

Standard immunoassays often fail to differentiate between native and oxidized PTH unless specialized affinity columns are utilized. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for characterizing PTH-methionine sulfone.

To ensure trustworthiness and scientific integrity, the following protocol employs a self-validating orthogonal cleavage strategy .

Step-by-Step Methodology: LC-MS/MS Mapping of PTH Oxidation

Step 1: Controlled Forced Degradation (The Stressor)

-

Action: Incubate rhPTH(1-34) in 10 mM acetate buffer (pH 4.0) with 0.5%

for 24 hours at 25°C. -

Causality: This mimics the acidic formulation conditions of Teriparatide while using

to forcefully drive the sequential oxidation from thioether to sulfoxide, and ultimately to the irreversible sulfone state, generating a positive control.

Step 2: Method Quenching & Control Generation (The Validation)

-

Action: Quench the reaction with a 100x molar excess of free L-methionine. Concurrently, prepare a "blank" control (PTH without

) subjected to the exact same sample preparation workflow. -

Causality: Free methionine rapidly scavenges residual

, preventing artificial oxidation during downstream processing. The blank control proves that the analytical method itself (e.g., electrospray ionization) does not induce artifactual oxidation.

Step 3: Orthogonal Cleavage Strategy (The Mapping)

-

Action: Divide the sample into two aliquots. Digest Aliquot A with Trypsin. Treat Aliquot B with Cyanogen Bromide (CNBr).

-

Causality:

-

Trypsin cleaves PTH(1-34) at Lys13 and Arg20. This physically separates Met8 (found in fragment 1-13) and Met18 (found in fragment 14-20), allowing unambiguous mass localization of the sulfone modification.

-

CNBr cleaves peptides specifically at the C-terminus of unoxidized methionine. If methionine has converted to a sulfoxide or sulfone, CNBr cannot cleave the bond. Therefore, the presence of intact, uncleaved fragments post-CNBr treatment provides orthogonal, biochemical proof of oxidation.

-

Step 4: High-Resolution LC-MS/MS Analysis

-

Action: Separate the fragments via RP-HPLC (C18 column, utilizing a gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile) coupled to an Orbitrap or Q-TOF mass spectrometer.

-

Causality: The high mass accuracy (<5 ppm) of the Orbitrap is strictly required to differentiate the exact +31.9898 Da mass shift of a single sulfone from two separate +15.9949 Da sulfoxide modifications occurring simultaneously on different residues.

Fig 2: Self-validating analytical workflow for LC-MS/MS characterization of oxidized PTH variants.

Conclusion

The irreversible oxidation of methionine to methionine sulfone in Parathyroid Hormone is a critical degradation pathway that abolishes biological activity by disrupting receptor-ligand interactions at the PTHR1 interface. For drug development professionals, understanding the chemical causality of this modification is essential for designing robust formulations and self-validating analytical methodologies. By employing orthogonal cleavage strategies and high-resolution mass spectrometry, developers can accurately monitor and mitigate sulfone formation, ensuring the efficacy and safety of peptide therapeutics.

References

- Measuring Parathyroid Hormone (PTH)

- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways Source: BioProcess International URL

- Source: PMC / National Institutes of Health (NIH)

- Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation Source: Biochemistry - ACS Publications URL

- Modes of Degradation and Impurity Characterization in rhPTH (1-34)

Sources

- 1. Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? | PLOS One [journals.plos.org]

- 2. Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modes of Degradation and Impurity Characterization in rhPTH (1-34) during Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Initial Characterization of PTH-Methionine Sulfone

Executive Summary

The Dissociation of Structure and Function The discovery of methionine oxidation in Parathyroid Hormone (PTH) represents a pivotal moment in peptide endocrinology. It resolved a decades-long paradox where purified PTH preparations exhibited high immunological reactivity but negligible biological potency. This guide details the chemical mechanism of this oxidation—specifically the conversion of methionine to methionine sulfone—and the rigorous experimental protocols used to characterize its impact on the hormone's Structure-Activity Relationship (SAR).

Key Technical Insight: The oxidation of Methionine-8 (Met-8) in the PTH(1-34) sequence acts as a molecular "kill switch," uncoupling the hormone from its G-protein coupled receptor (PTH1R) signaling pathway while leaving its immunological epitope largely intact.

Part 1: The Chemical Mechanism

The Oxidation Pathway

Methionine residues in peptides are highly susceptible to oxidation by Reactive Oxygen Species (ROS).[1] This process occurs in two distinct stages, with profound implications for reversibility and therapeutic stability.

-

Stage 1: Methionine Sulfoxide (Met-SO): The sulfur atom acquires one oxygen. This state is reversible via enzymatic action (Methionine Sulfoxide Reductase) or chemical reduction (thiols).

-

Stage 2: Methionine Sulfone (Met-SO

): Under strong oxidizing conditions or prolonged exposure, the sulfoxide oxidizes further to the sulfone. This state is irreversible and represents a permanent degradation product.

The Cyanogen Bromide (CNBr) Diagnostic

A critical tool in the initial characterization of PTH oxidation was the Cyanogen Bromide cleavage assay.

-

Principle: CNBr specifically cleaves peptide bonds at the C-terminus of methionine residues.[2]

-

The Blockade: Oxidation of methionine to either sulfoxide or sulfone prevents this cleavage.

-

Result: This chemical resistance provided the first structural proof that the "inactive" PTH variants were modified specifically at methionine sites.

Visualization: The Oxidation Workflow

The following diagram illustrates the chemical pathway and the diagnostic logic used to distinguish native from oxidized PTH.

Figure 1: The oxidative degradation pathway of PTH. Note that while Sulfoxide can be reduced to restore activity, Sulfone formation is a permanent loss of integrity. CNBr cleavage patterns distinguish native from oxidized forms.

Part 2: Structure-Activity Relationship (SAR)

The Critical Residues: Met-8 vs. Met-18

Bovine PTH(1-34) contains two methionine residues.[3][4][5][6] Initial characterization revealed that their oxidation has vastly different biological consequences.[5][6][7]

| Residue | Location Impact | Oxidation Consequence | Bioactivity Loss |

| Met-8 | Located in the N-terminal activation domain. Buried in the hydrophobic pocket of the PTH1R receptor. | Steric hindrance and polarity shift prevent receptor docking. | >98% Loss (Critical) |

| Met-18 | Located in the mid-region helical structure. | Minor alteration to secondary structure.[5] | ~10-20% Loss (Minor) |

The "Dissociation" Phenomenon

The discovery of PTH-Met-SO

-

Antibodies: Often target the C-terminal or mid-region (stable).

-

Receptor: Requires the precise N-terminal geometry (labile).

-

Outcome: Oxidized PTH circulates and is detected by RIA ("High PTH") but fails to activate the kidney adenyl cyclase ("Low Calcium response").

Part 3: Experimental Characterization Protocols

Note: These protocols are synthesized from the foundational methods established by Potts, Aurbach, and subsequent structural studies.

Protocol A: Controlled Oxidation

To study the sulfone, one must first generate it under controlled conditions.

-

Solubilization: Dissolve synthetic bPTH(1-34) in 0.1 M acetic acid (1 mg/mL).

-

Oxidation: Add 30% Hydrogen Peroxide (

) to a final concentration of 0.1 M.-

For Sulfoxide: Incubate 15 min at 25°C.

-

For Sulfone: Incubate 4 hours at 37°C or use performic acid (warning: damages Trp).

-

-

Quenching: Stop reaction by lyophilization or rapid dilution.

Protocol B: Biological Validation (Adenyl Cyclase Assay)

This is the gold-standard functional assay to confirm loss of activity.

-

Tissue Prep: Isolate renal cortical membranes from rat kidneys (rich in PTH1R).

-

Incubation: Incubate membranes with ATP (substrate) and varying concentrations of Native vs. Oxidized PTH (

to -

Measurement: Quantify cAMP production using a competitive protein binding assay or ELISA.

-

Self-Validating Check:

-

Positive Control: Native PTH must show a sigmoidal dose-response curve.

-

Negative Control: Basal membranes (no PTH).

-

Experimental: PTH-Met-SO

should show a flat line or right-shifted curve (

-

Protocol C: Chemical Validation (HPLC & AAA)

-

HPLC: Use a C18 Reverse-Phase column.

-

Gradient: Acetonitrile in 0.1% TFA.

-

Shift: Oxidized methionines are more polar. PTH-Met-SO

elutes earlier (lower retention time) than native PTH.

-

-

Amino Acid Analysis (AAA):

Visualization: The Bioassay Logic

Figure 2: Mechanism of action failure. Oxidation of Met-8 alters the polarity of the receptor-binding domain, preventing the hydrophobic interaction required to trigger cAMP synthesis.

Part 4: Implications for Drug Development

Formulation Stability

For peptide therapeutics (e.g., Teriparatide), preventing the conversion of Met to Met-SO

-

Excipients: Use of methionine as a sacrificial antioxidant in formulation buffers.

-

pH Control: Oxidation rates are pH-dependent; acidic environments generally slow the transition to sulfone.

The "Third Generation" Assay Requirement

Modern clinical diagnostics must distinguish between "Whole PTH" (biologically active) and "Oxidized PTH" (inactive).

-

Standard Assays: Detect both forms, leading to overestimation of parathyroid function in oxidative stress conditions (e.g., Chronic Kidney Disease).

-

Next-Gen Assays: Utilize specific antibodies or removal steps that filter out the oxidized Met-8 variant to provide a "True Bioactive" PTH measurement.

References

-

Potts, J. T., et al. (1964). "Alkylation and Oxidation of Methionine in Bovine Parathyroid Hormone: Effects on Hormonal Activity and Antigenicity."[9] Biochemistry.

-

[Link]

-

-

Hasan, A. A., et al. (2022).[3] "Biological Activity of Different Forms of Oxidized Parathyroid Hormone." International Journal of Molecular Sciences.

-

[Link]

-

-

Zull, J. E., et al. (1984).[6] "Oxidized forms of parathyroid hormone with biological activity.[6][7] Separation and characterization of hormone forms oxidized at methionine 8 and methionine 18."[6][7] Journal of Biological Chemistry.

-

[Link]

-

-

Mozziconacci, O., et al. (2013). "Metal-catalyzed oxidation of protein methionine residues in human parathyroid hormone (1-34)." Molecular Pharmaceutics.

-

[Link]

-

-

Joppich-Kuhn, R., et al. (1982).[10] "Oxidation of methionine to methionine sulfoxide as a side reaction of cyanogen bromide cleavage."[8][10] Analytical Biochemistry.

-

[Link]

-

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activity of Different Forms of Oxidized Parathyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidized forms of parathyroid hormone with biological activity. Separation and characterization of hormone forms oxidized at methionine 8 and methionine 18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxidation of methionine to methionine sulfoxide as a side reaction of cyanogen bromide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence of methionine sulfone in proteins

Title: Methionine Sulfone in Protein Analysis: Distinguishing Biological Signal from Artifactual Noise Content Type: Technical Whitepaper Audience: Senior Scientists, Proteomics Researchers, and Biologics QA/QC Professionals

Executive Summary

Methionine sulfone (

This guide provides a rigorous framework for distinguishing naturally occurring

The Biochemistry of Irreversible Oxidation

Methionine is unique among amino acids (along with cysteine) for its susceptibility to oxidation.[1] However, the biological implications of the two oxidation steps are diametrically opposed.

-

Step 1: Reversible Regulation (

). Reactive Oxygen Species (ROS) oxidize the thioether sulfur to a sulfoxide. This adds +16 Da. Cells express MsrA and MsrB enzymes to reduce -

Step 2: Irreversible Damage (

). Under conditions of severe oxidative stress or in the absence of repair, a second oxygen is added to form the sulfone. This adds another +16 Da (Total +32 Da). Crucially, no known mammalian enzyme can reduce

Visualization: The Methionine Oxidation Pathway

The following diagram illustrates the unidirectional nature of sulfone formation compared to the cyclic sulfoxide mechanism.

Figure 1: The biological trajectory of methionine oxidation. Note the lack of a reverse pathway from MetO2.

Biological Context vs. Artifactual Generation

Distinguishing "real"

Natural Occurrence (Pathological)

Since

-

Cataract Formation: